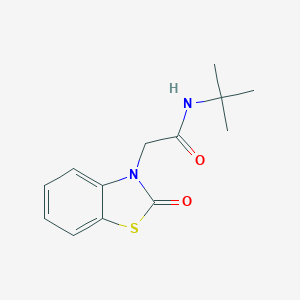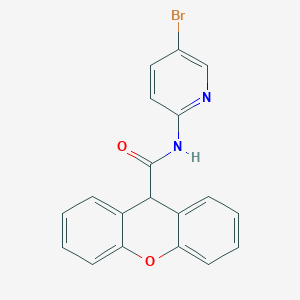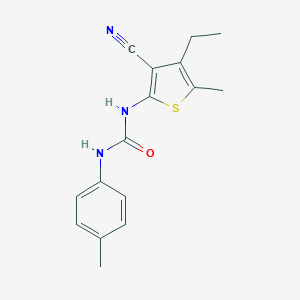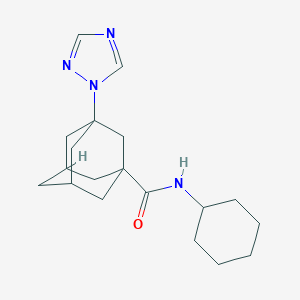![molecular formula C12H10N2O B259480 [3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile](/img/structure/B259480.png)
[3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile, also known as MPA, is a chemical compound that has gained attention in scientific research for its potential use in various fields such as medicinal chemistry, neuroscience, and materials science.
作用機序
[3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile exerts its effects through the inhibition of certain ion channels, such as the TRPA1 channel and the voltage-gated sodium channel Nav1.7. By inhibiting these channels, [3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile can modulate the activity of neurons and other cells, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
[3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile has been shown to have a range of effects on various physiological and biochemical processes. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the aggregation of amyloid-beta peptides (which are implicated in Alzheimer's disease), and reduce pain sensitivity in animal models.
実験室実験の利点と制限
One of the main advantages of using [3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile in lab experiments is its selectivity for certain ion channels, which allows researchers to selectively modulate the activity of specific cells or tissues. However, [3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile has some limitations as well, such as its relatively low potency and the need for high concentrations to achieve significant effects.
将来の方向性
There are several potential future directions for research on [3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile. One area of interest is the development of more potent and selective analogs of [3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile for use in medicinal chemistry and neuroscience research. Another area of interest is the investigation of the effects of [3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile on other physiological and biochemical processes, such as inflammation and oxidative stress. Finally, the use of [3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile in the synthesis of novel materials with unique properties is also an area of potential future research.
合成法
[3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile can be synthesized through a multistep process, starting from commercially available starting materials. The first step involves the preparation of 4-methylbenzaldehyde, which is then reacted with hydroxylamine hydrochloride to form 4-methylbenzaldoxime. The oxime is then cyclized with acetic anhydride to form 3-(4-methylphenyl)-5-isoxazolone. Finally, the isoxazolone is reacted with sodium cyanide in the presence of a phase transfer catalyst to obtain [3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile.
科学的研究の応用
[3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile has been extensively studied for its potential use in medicinal chemistry, particularly in the development of drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its potential use as a tool in neuroscience research, as it can selectively inhibit the activity of certain neuronal channels. In addition, [3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile has been used in materials science for the synthesis of novel materials with unique properties.
特性
製品名 |
[3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile |
|---|---|
分子式 |
C12H10N2O |
分子量 |
198.22 g/mol |
IUPAC名 |
2-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetonitrile |
InChI |
InChI=1S/C12H10N2O/c1-9-2-4-10(5-3-9)12-8-11(6-7-13)15-14-12/h2-5,8H,6H2,1H3 |
InChIキー |
LRFIWXOXDMRQPF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)CC#N |
正規SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B259399.png)

![tert-butyl 2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1'H-spiro[chromene-4,4'-piperidine]-1'-carboxylate](/img/structure/B259404.png)
![N-[1-(furan-2-yl)-3-methylbut-3-enyl]-N-phenylacetamide](/img/structure/B259405.png)


![Ethyl 2-{[(3-chlorophenyl)carbamoyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B259412.png)


![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B259419.png)

![Isopropyl 2-{[(butylamino)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259422.png)
![4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-10-spiro-1'-cyclopropane](/img/structure/B259426.png)
![Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B259427.png)